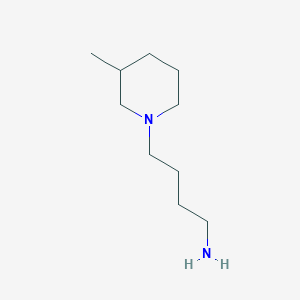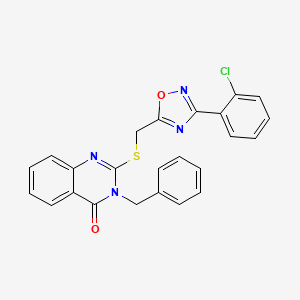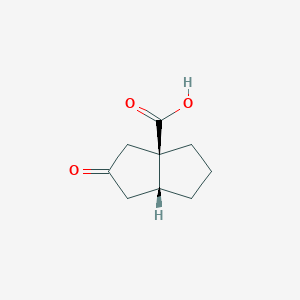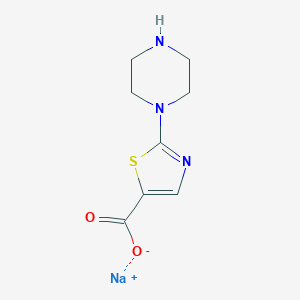
4-(3-Methylpiperidin-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylpiperidin-1-yl)butan-1-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Analogs and Derivatives in Medicinal Chemistry
4-(3-Methylpiperidin-1-yl)butan-1-amine and its analogs have been explored extensively in medicinal chemistry. For instance, compounds related to this chemical structure have been studied for their anti-inflammatory and antinociceptive properties, particularly as histamine H4 receptor (H4R) antagonists. These compounds have shown potential in treating inflammatory conditions and pain management. A specific example is a 2-aminopyrimidine-containing ligand, which demonstrated significant in vitro potency and in vivo activity as an anti-inflammatory agent in animal models (Altenbach et al., 2008).
Reductive Amination in Organic Synthesis
The reductive amination process, involving structures similar to this compound, has been utilized to produce 4-aminopiperidines, which are relevant in the synthesis of analgesics, neuroleptics, and antihistamines. This method has proven efficient and has yielded products in almost quantitative yield (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Application in Antibiotic Synthesis
The chemical structure similar to this compound is a key intermediate in the synthesis of certain antibiotics. An example is the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the compound's significance in creating veterinary antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Role in Asymmetric Synthesis
Compounds structurally related to this compound have been utilized in asymmetric synthesis processes. For example, (S)-3-amino-4-methoxy-butan-1-ol was synthesized through a process involving asymmetric catalytic enamine hydrogenation or catalytic reductive amination. This process is significant for creating enantiomerically pure compounds, which are crucial in pharmaceutical applications (Mattei, Moine, Püntener, & Schmid, 2011).
Diagnostic and Imaging Applications
Derivatives of this compound, such as A-4, have been investigated for their potential in imaging and diagnostics. A-4 is an inhibitor of the sodium-dependent high-affinity choline uptake (HACU) system, and its derivatives have been evaluated as in vivo tracers for the HACU system, demonstrating high brain uptake and affinity for HACU (Gilissen et al., 2003).
Synthesis of Ligands and Catalysts
Aminopyridinato complexes, involving structures similar to this compound, have been synthesized and used as ligands and catalysts. These complexes have shown potential in catalyzing polymerization reactions and Suzuki cross-coupling reactions, providing a versatile tool for chemical synthesis (Deeken et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10-5-4-8-12(9-10)7-3-2-6-11/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIJPPCHKFBTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900717-42-2 |
Source


|
| Record name | 4-(3-methylpiperidin-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)


![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)


![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)